molecular formula C72H66P4Ru+4 B106754 Dihydridotetrakis(triphenylphosphine)ruthenium(II) CAS No. 19529-00-1

Dihydridotetrakis(triphenylphosphine)ruthenium(II)

Cat. No.: B106754
CAS No.: 19529-00-1
M. Wt: 1156.3 g/mol
InChI Key: RXFATFKBDIQXLS-UHFFFAOYSA-R
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Description

Dihydridotetrakis(triphenylphosphine)ruthenium(II) (DTPPR) is a coordination compound of the transition metal ruthenium, which is composed of two hydride molecules and four triphenylphosphine (PPh3) molecules. It is a colorless solid that can be used as a catalyst in organic synthesis and is also used in the study of a variety of biological systems. DTPPR is a useful tool for researchers in a variety of fields, including organic chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Interaction with N, O, and S Ligands

Dihydridotetrakis(triphenylphosphine)ruthenium(II) has been extensively studied for its interactions with various ligands. It reacts with compounds like 2,2'-bipyridyl, 2-hydroxypyridine, and 8-hydroxyquinoline, among others. These interactions have been characterized using infrared and nuclear magnetic resonance (NMR) spectroscopy, helping to propose structures for new compounds (Rosete, Cole-Hamilton, & Wilkinson, 1980).

Polymerization of Vinyl Compounds

This compound initiates the polymerization of α-substituted olefins like acrylonitrile, forming unstable complexes with olefins of low e-values. The molecular weight of the polymer is independent of polymerization time and increases linearly with monomer concentration. This insight is critical for understanding the kinetics of polymerization processes (Komiya, Yamamoto, & Ikeda, 1975).

Catalysis in Isomerization, Hydrogenation, and HD Exchange Reactions

Dihydridotetrakis(triphenylphosphine)ruthenium(II) serves as a model for studying various catalytic reactions of olefins. It has been used in catalytic isomerization of 1-butene, H-D exchange reactions of ethylene, and hydrogenation of 1-hexene. The mechanism involves olefin coordination followed by olefin insertion into one of the Ru-H bonds (Komiya & Yamamoto, 1979).

Living Radical Polymerization of Methyl Methacrylate

This compound induces a fast living radical polymerization of methyl methacrylate (MMA) in certain conditions. The polymers produced have narrow molecular weight distributions and possess one initiator moiety per polymer chain. This is significant for polymer chemistry, especially in synthesizing polymers with specific properties (Takahashi, Ando, Kamigaito, & Sawamoto, 1999).

Reduction Reactions by Synthesis Gas

Dichlorotris(triphenylphosphine)ruthenium(II), a related compound, is effective in the phase transfer-catalyzed reduction of nitro compounds using synthesis gas. This showcases the compound's versatility in catalytic reduction reactions, which is vital in organic synthesis and industrial processes (Januszkiewicz & Alpar, 1983).

Synthesis of Poly(silyl Ethers)

Dihydridocarbonyltris(triphenylphosphine)ruthenium, when activated with styrene, catalyzes the polymerization of dimethylsilyloxyaryl ketones or aldehydes, leading to the formation of poly(silyl ethers). This application is significant for developing new materials with potential industrial applications (Mabry, Paulasaari, & Weber, 2000).

Safety and Hazards

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.

Mode of Action

This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.

Biochemical Pathways

The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .

Result of Action

The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Molecular Mechanism

The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be achieved by the reaction of ruthenium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride.", "Starting Materials": ["Ruthenium trichloride", "Triphenylphosphine", "Sodium borohydride"], "Reaction": [ "Step 1: Dissolve ruthenium trichloride in a suitable solvent such as ethanol or methanol", "Step 2: Add triphenylphosphine to the solution and stir for several hours at room temperature", "Step 3: Add a reducing agent such as sodium borohydride to the solution and stir for several more hours", "Step 4: Filter the resulting mixture and wash the solid with a suitable solvent to obtain Dihydridotetrakis(triphenylphosphine)ruthenium(II)" ] }

19529-00-1

Molecular Formula

C72H66P4Ru+4

Molecular Weight

1156.3 g/mol

IUPAC Name

ruthenium dihydride;triphenylphosphanium

InChI

InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4

InChI Key

RXFATFKBDIQXLS-UHFFFAOYSA-R

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru]

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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